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Compound of Interest

Compound Name: 2-Hexylcyclopentanone

Cat. No.: B084021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hexylcyclopentanone, a fragrance ingredient and organic compound of interest in various
chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with standardized experimental
protocols for obtaining such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Hexylcyclopentanone is summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Predicted)

A publicly available experimental *H NMR spectrum for 2-Hexylcyclopentanone was not
found. The following table presents predicted chemical shifts based on the analysis of
structurally similar compounds, such as cyclopentanone and 2-ethylcyclopentanone. The
protons are labeled according to the following structure:
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

Cyclopentanone Ring

H-2 (CH) ~2.1-23 Multiplet

H-3, H-4, H-5 (CH2) ~1.8-2.2 Multiplets

Hexyl Chain

H-a (CH2) ~14-16 Multiplet

H-b, c, d, e (CH2) ~1.2-14 Multiplet

H-f (CH3) ~0.9 Triplet

13C NMR Data

Source: Wiley-VCH GmbH, SpectraBase
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Carbon Atom Chemical Shift (ppm)

Cyclopentanone Ring

C=0 (C1) 221.3
CH (C2) 45.9
CHz (C5) 38.3
CH: 31.9
CH2 29.5
CH2 27.2
CH: 22.6
Hexyl Chain

CH: 30.7
CH2 21.0
CHs 14.1

Infrared (IR) Spectroscopy

Source: Bio-Rad Laboratories, Inc., obtained via ATR-Neat technique on a Bruker Tensor 27
FT-IR.[1]

Wavenumber (cm~12) Interpretation

~2925 C-H stretch (alkane)

~2855 C-H stretch (alkane)

~1740 C=0 stretch (ketone, cyclopentanone)
~1465 C-H bend (alkane)

~1150 C-C stretch
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Mass Spectrometry (MS)

Source: MassBank of North America (MoNA), GC-MS analysis on a HITACHI M-80B using
Electron lonization (EI).[1]

m/z Relative Intensity (%) Interpretation

168 <10 Molecular lon [M]*

M - CsH1o]* (McLaffert
98 ~40 [ I ( y

rearrangement)
CsHsO]* (Cyclopentanone
84 100 [ I" (Cyclop
fragment)
55 ~20 [CaH7]*
41 ~30 [C3H5]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Hexylcyclopentanone is dissolved in
about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(0O ppm). The solution is then transferred to a standard 5 mm NMR tube.

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the
solvent. The magnetic field is then shimmed to achieve homogeneity and sharp NMR
signals.

o Data Acquisition:

o H NMR: A standard proton spectrum is acquired using a sufficient number of scans to
obtain a good signal-to-noise ratio.
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o 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. A larger number of scans is
typically required to achieve an adequate signal-to-noise ratio due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat (undiluted) 2-
Hexylcyclopentanone is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide).

Instrument Setup: The ATR accessory is placed in the sample compartment of the FT-IR
spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The IR spectrum of the sample is then recorded over a typical range of
4000-400 cm~1. The final spectrum is presented in terms of transmittance or absorbance
after automatic ratioing against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC): A dilute solution of 2-
Hexylcyclopentanone in a volatile organic solvent (e.g., dichloromethane or hexane) is
injected into the GC. The GC separates the compound from any impurities before it enters
the mass spectrometer.

lonization (Electron lonization - El): As the 2-Hexylcyclopentanone molecules elute from
the GC column, they enter the ion source of the mass spectrometer. In the ion source, they
are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization
and fragmentation.

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a
mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their
mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Hexylcyclopentanone.

Spectroscopic Analysis

Data Acquisition .
(GC-MS) Data Processing

Sample Preparation IR Data Inte

rpretation

Data Acquisition Data Processing Structural Elucidation

2-Hexylcyclopentanone

Data Acquisition .
(1H' 13C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b084021#spectroscopic-data-of-2-
hexylcyclopentanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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